5-Bromo-2-chloro-4-ethoxypyrimidine is a heterocyclic compound characterized by a pyrimidine ring with bromine and chlorine substituents, alongside an ethoxy group. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis of various biologically active molecules. It belongs to the class of brominated pyrimidines, which have been explored for their antimicrobial and anticancer properties.
The synthesis and characterization of 5-bromo-2-chloro-4-ethoxypyrimidine can be traced back to various synthetic methodologies that focus on halogenated pyrimidines. The compound can be derived from starting materials like 2-amino-4-chloropyrimidine or through multi-step reactions involving other pyrimidine derivatives.
5-Bromo-2-chloro-4-ethoxypyrimidine is classified as a halogenated pyrimidine. Halogenated compounds are known for their enhanced reactivity and utility in organic synthesis, particularly in creating more complex molecular architectures.
The synthesis of 5-bromo-2-chloro-4-ethoxypyrimidine typically involves several key steps:
The yield and purity of 5-bromo-2-chloro-4-ethoxypyrimidine can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress.
The molecular structure of 5-bromo-2-chloro-4-ethoxypyrimidine features:
The molecular formula is , with a molecular weight of approximately 232.50 g/mol. The compound's structure can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
5-Bromo-2-chloro-4-ethoxypyrimidine can participate in various chemical reactions:
For substitution reactions, common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents. Coupling reactions typically require palladium catalysts and boronic acids.
The mechanism of action for compounds similar to 5-bromo-2-chloro-4-ethoxypyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that similar compounds may act as inhibitors for sodium-glucose co-transporter proteins (SGLT), thereby influencing glucose levels in the bloodstream.
5-Bromo-2-chloro-4-ethoxypyrimidine is typically a solid at room temperature with a melting point that varies based on purity but generally falls within the range of 100–150 °C.
The compound exhibits typical chemical properties associated with halogenated pyrimidines:
5-Bromo-2-chloro-4-ethoxypyrimidine has several applications:
Palladium-catalyzed cross-coupling reactions enable precise functionalization of halogenated pyrimidine scaffolds, serving as pivotal transformations for accessing structurally complex derivatives. 5-Bromo-2-chloro-4-ethoxypyrimidine exhibits distinct reactivity patterns at its C5-bromo and C2-chloro positions, allowing sequential site-selective modifications. The bromo substituent demonstrates superior oxidative addition kinetics in Suzuki-Miyaura couplings due to its lower bond dissociation energy (C-Br: 276 kJ/mol vs. C-Cl: 397 kJ/mol), facilitating initial functionalization at C5 while preserving the C2-chloro handle for subsequent derivatization [10]. Catalyst systems employing Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand-to-palladium ratios of 2:1 typically achieve >85% conversion with aryl/heteroaryl boronic acids in toluene/water mixtures at 80-100°C [10].
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield Range (%) | Selectivity (C5:C2) |
---|---|---|---|---|---|
Pd(OAc)₂ | SPhos | DME/H₂O | 80 | 78-92 | >20:1 |
Pd(dppf)Cl₂ | None | Toluene/H₂O | 100 | 65-85 | 15:1 |
Pd(PPh₃)₄ | None | Dioxane/H₂O | 90 | 70-88 | >25:1 |
Pd₂(dba)₃ | XPhos | THF/H₂O | 70 | 82-95 | >30:1 |
Regioselectivity is further modulated by electronic effects from the C4-ethoxy group, which decreases electron density at C6 while increasing electrophilicity at C2 and C5. Computational analyses using distortion-interaction models confirm transition state energies for C5 oxidative addition are 2.3-3.1 kcal/mol lower than at C2 [10]. This electronic bias enables chemoselective Kumada, Negishi, and Stille couplings at C5 prior to nucleophilic displacement of the C2-chlorine under optimized conditions [10].
The C2-chlorine in 5-bromo-2-chloro-4-ethoxypyrimidine displays enhanced electrophilicity due to ortho-effect from the adjacent ring nitrogen, enabling efficient nucleophilic displacement under mild conditions. Alcohol nucleophiles undergo O-alkylation using sodium hydride (2.2 equiv) in THF at 25-60°C, while amine functionalization requires elevated temperatures (80-120°C) in polar aprotic solvents with inorganic bases like K₂CO₃ or Cs₂CO₃ . Ethoxy group installation—a prerequisite for SGLT2 inhibitor synthesis—is achieved through Williamson ether synthesis using sodium ethoxide (1.5 equiv) in DMF at 0-25°C with 89-94% yield [3] [4].
Table 2: Nucleophilic Displacement Parameters at C2 Position
Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|---|
NaOEt | None | DMF | 0-25 | 2 | 89-94 | Diethyl ether |
Benzylamine | K₂CO₃ | NMP | 100 | 8 | 78 | Bis-alkylation |
Piperidine | DIEA | DMSO | 80 | 6 | 85 | Enamine |
Sodium azide | None | H₂O/EtOH | 60 | 12 | 92 | Tetrazole |
Solvent polarity critically influences displacement kinetics: DMSO accelerates reactions 3.7-fold versus THF due to enhanced nucleophile activation and carbocation stabilization [3]. Microwave irradiation (150W, sealed vessel) reduces reaction times from hours to minutes while maintaining 89-95% yields by mitigating thermal degradation pathways . The C4-ethoxy group exerts a steric bias that reduces di-substitution byproducts to <5% when stoichiometry is carefully controlled (nucleophile: 1.05-1.2 equiv) [4].
Industrial routes to 5-bromo-2-chloro-4-ethoxypyrimidine prioritize bromination-chlorination sequence optimization to maximize atom economy and minimize purification steps. Traditional multi-step approaches involve: (1) bromination of 2-amino-4-hydroxypyrimidine using bromine/glacial acetic acid (48h, 65-70% yield), (2) chlorination with POCl₃ (reflux, 5h, 80-85%), and (3) O-alkylation with iodoethane/Cs₂CO₃ in acetonitrile (12h, 75-80%), accumulating 38-48% overall yield with significant waste streams [4] .
Advanced one-pot methodologies integrate HBr/H₂O₂-mediated bromination and simultaneous chlorination-ethoxylation using POCl₃/triethylamine followed by sodium ethoxide quench, achieving 82% isolated yield in <24h with 98% HPLC purity [1] . This approach enhances bromine utilization efficiency by >100% versus traditional bromine/acetate systems and reduces solvent consumption by 60% through telescoped processing [1].
Table 3: Comparative Analysis of Synthetic Routes
Parameter | Multi-Step Approach | One-Pot Method | Improvement Factor |
---|---|---|---|
Overall Yield | 38-48% | 78-82% | 1.9x |
Total Reaction Time | 65-77h | 18-24h | 3.5x |
Bromine Atom Utilization | 42-48% | 88-92% | 2.1x |
Organic Solvent Consumption | 15 L/kg | 6 L/kg | 60% reduction |
Purification Operations | 3 (crystallizations) | 1 (extraction) | 67% reduction |
Process intensification via continuous flow reactors further enhances efficiency: bromination with HBr/H₂O₂ (residence time: 15 min, 95% conversion) coupled with inline quench and POCl₃/amine chlorination (30 min, 98% conversion) achieves space-time yields of 1.02 kg/L·h versus 0.18 kg/L·h in batch reactors [1] . Ethoxylation under segmented flow conditions (EtOH/NaOH, 100°C, 10 min) completes the sequence with >95% purity by LCMS, demonstrating industrial viability for kilogram-scale production .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0